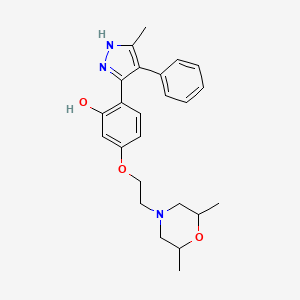
5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is a chemical compound that has been extensively studied for its potential scientific and medical applications. This compound is also known as PD173074 and is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase.
Aplicaciones Científicas De Investigación
Structural Analysis and Tautomerism
The structural analysis of NH-pyrazoles, including those with similar structures to 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol, has been explored in-depth. Research by Cornago et al. (2009) detailed the X-ray crystallography of four NH-pyrazoles and their tautomerism in solution and the solid state, determined by CPMAS NMR spectroscopy. This study provides insights into the unique tautomerism behaviors of such compounds (Cornago et al., 2009).
Antiproliferative Properties
A study by Minegishi et al. (2015) explored a series of indenopyrazoles, identifying compounds with promising antiproliferative activity toward human cancer cells. This research is significant in understanding the potential biomedical applications of similar compounds, including those related to this compound (Minegishi et al., 2015).
Phenolic Compounds and Antioxidant Activity
León et al. (2014) investigated the phenolic contents and antioxidant activity of the ethanolic extract from aerial parts of Protea hybrid ‘Susara’, including similar phenolic compounds. This study is relevant in assessing the antioxidant potential and chemical composition of related phenolic compounds (León et al., 2014).
Radiochemical and Biological Studies
Silva et al. (2015) conducted chemical, radiochemical, and biological studies on new gallium(III) complexes with hexadentate chelators, which are structurally related to the compound . Their research assessed the suitability of these complexes for biomedical applications, offering insights into similar compounds' potential medical uses (Silva et al., 2015).
Propiedades
IUPAC Name |
5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-16-14-27(15-17(2)30-16)11-12-29-20-9-10-21(22(28)13-20)24-23(18(3)25-26-24)19-7-5-4-6-8-19/h4-10,13,16-17,28H,11-12,14-15H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGNEVKIGSGPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=NNC(=C3C4=CC=CC=C4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-(methylsulfonimidoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2585749.png)

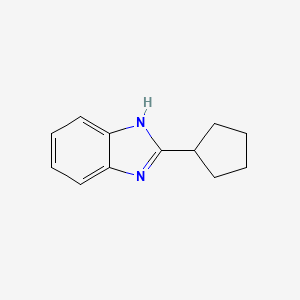
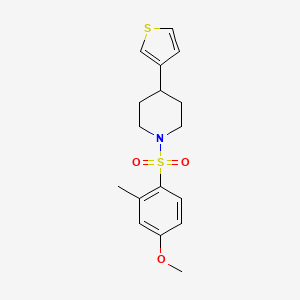

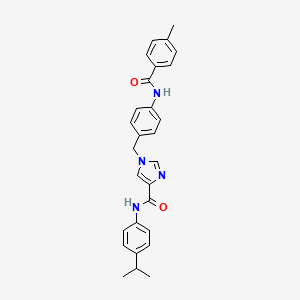
![N-(1-cyanocyclopentyl)-2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2585761.png)

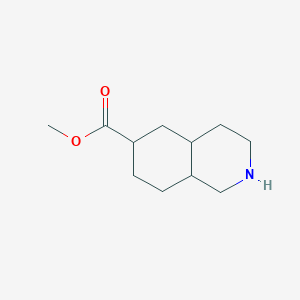

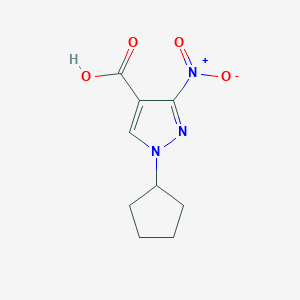
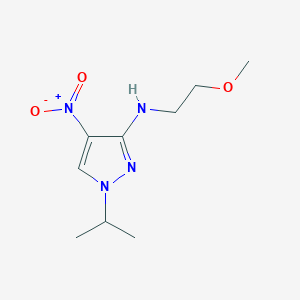
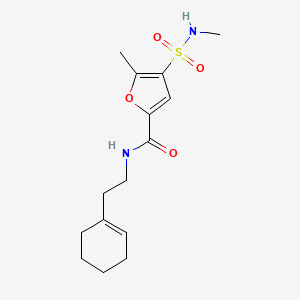
![N-benzyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2585771.png)